N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide
Description
N-{6-Acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a bicyclic system. Key structural elements include:
- 3-Cyano group: Enhances electronic properties and may participate in hydrogen bonding.
- 2,3-Dimethoxybenzamide substituent: Provides aromaticity with electron-donating methoxy groups, likely impacting target binding affinity and pharmacokinetics.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-11(23)22-8-7-12-14(9-20)19(27-16(12)10-22)21-18(24)13-5-4-6-15(25-2)17(13)26-3/h4-6H,7-8,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREOTELKWFYGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide typically involves multiple steps. One common approach includes the formation of the thieno[2,3-c]pyridine core through a series of cyclization reactions. The acetyl and cyano groups are introduced via acylation and cyanation reactions, respectively. The final step involves the coupling of the thieno[2,3-c]pyridine intermediate with 2,3-dimethoxybenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical processes .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
The methanesulfonyl group (C₁₈H₁₇N₃O₃S₂) introduces strong electron-withdrawing effects, which may enhance solubility and target binding via polar interactions . The methylsulfanyl group (C₁₈H₁₇N₃O₂S₂) offers moderate lipophilicity, balancing solubility and cellular uptake .
Steric Considerations :
- The 2,3-dimethoxybenzamide in the parent compound creates steric bulk compared to the linear fluorophenylacetamide in BI78640, possibly affecting binding pocket accessibility.
Synthetic Accessibility: BI78640 is commercially available (priced at $8–11/g), suggesting established synthetic routes . Methanesulfonyl and methylsulfanyl analogs require custom synthesis, as noted in vendor specifications .
Comparison with Other Thieno-Pyridine Derivatives
Compounds with alternative fused-ring systems or substituents exhibit distinct properties:
Thiazolo[3,2-a]pyrimidine Derivatives ()
- Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Structural Differences: Incorporates a thiazolo-pyrimidine core instead of thieno-pyridine. Functional Groups: Cyano, carbonyl, and furan moieties. Implications: The fused thiazole ring may confer rigidity, altering binding kinetics compared to the parent compound .
Pyridothienoquinazoline Derivatives ()
- Functional Groups: Cyano and ethoxycarbonyl groups.
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thienopyridine core structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O3S. The compound contains several functional groups that contribute to its reactivity and biological activity:
- Thienopyridine core : A bicyclic structure that enhances biological interaction.
- Acetyl group : May influence lipophilicity and membrane permeability.
- Cyano group : Known for its role in various biological activities.
- Dimethoxybenzamide moiety : Potentially enhances binding affinity to biological targets.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity. Preliminary studies suggest it may disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival. Comparative studies with related compounds have shown varying degrees of antibacterial efficacy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Acetylthieno[2,3-c]pyridine | Lacks cyano group | Antimicrobial properties |
| 4-Methylbenzamide | Simple amide structure | Moderate antibacterial activity |
| 5-Cyano-2-thiophenecarboxamide | Contains cyano group | Potential antitumor activity |
These findings indicate the unique structural characteristics of this compound contribute to its enhanced biological activities compared to simpler analogs .
Anticancer Potential
Compounds with similar thienopyridine structures have been reported to exhibit anticancer properties. The proposed mechanisms include targeting specific molecular pathways involved in cancer cell proliferation and survival. The presence of the cyano and acetyl groups may enhance the compound's ability to interact with DNA or inhibit key enzymes involved in tumor growth.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial growth or cancer cell metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA or bind to specific sites affecting replication and transcription.
- Cell Membrane Disruption : The lipophilicity provided by the acetyl and dimethoxy groups may allow the compound to penetrate cell membranes effectively.
Case Studies
Several studies have investigated the biological activity of related thienopyridine derivatives. For instance:
- Study on Antibacterial Activity : A study demonstrated that thienopyridine derivatives exhibited significant antibacterial effects against Gram-positive bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.
- Anticancer Research : A series of thienopyridine compounds were tested against various cancer cell lines (e.g., breast cancer and leukemia). Results indicated a dose-dependent reduction in cell viability with specific compounds showing IC50 values in the low micromolar range.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
